molecular formula C13H16N4 B3113749 1-(1-Phenyl-1H-imidazol-2-yl)piperazine CAS No. 198209-96-0

1-(1-Phenyl-1H-imidazol-2-yl)piperazine

Cat. No. B3113749
CAS RN: 198209-96-0
M. Wt: 228.29 g/mol
InChI Key: GUIPUTNTMUWIHI-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-imidazol-2-yl)piperazine is a compound with the CAS Number: 198209-96-0. It has a molecular weight of 228.3 and its IUPAC name is 1-(1-phenyl-1H-imidazol-2-yl)piperazine .


Molecular Structure Analysis

The InChI code for 1-(1-Phenyl-1H-imidazol-2-yl)piperazine is 1S/C13H16N4/c1-2-4-12(5-3-1)17-11-8-15-13(17)16-9-6-14-7-10-16/h1-5,8,11,14H,6-7,9-10H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(1-Phenyl-1H-imidazol-2-yl)piperazine is a solid substance . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Therapeutic Potential

Imidazole has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Anticancer Therapy

Innovative EGFR inhibitors with potential applications in anticancer therapy have been designed and synthesized. A novel series of compounds, namely 3- (4- (4- (1,3,4-oxadiazol-2-yl)-1 H -imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .

Blocking AQ Signal Reception

Imidazole-based compounds have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR. This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

properties

IUPAC Name

1-(1-phenylimidazol-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-11-8-15-13(17)16-9-6-14-7-10-16/h1-5,8,11,14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPUTNTMUWIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenyl-1H-imidazol-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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